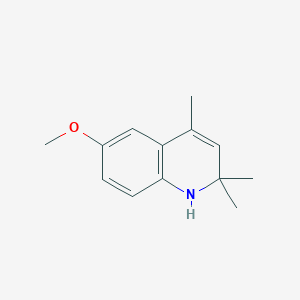

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Vue d'ensemble

Description

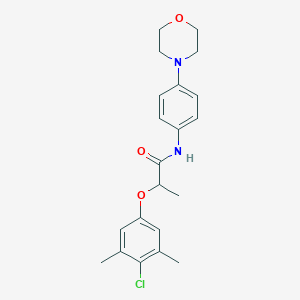

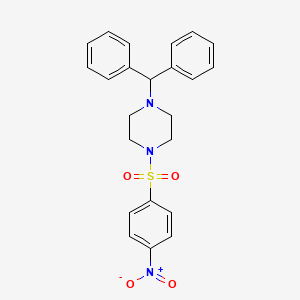

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 . It is used as a building block in pharmaceutical testing .

Synthesis Analysis

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines, including this compound, can be challenging due to the use of harmful solvents, drastic reaction conditions, and high recovery cost of homogeneous catalysts . A method involving the heterogeneous catalytic condensation of aniline with acetone has been employed . Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid (TPA) supported on γ-Al2O3 was synthesized by a microwave-assisted hydrothermal method and used as a catalyst .Molecular Structure Analysis

The this compound molecule contains a total of 33 bonds. There are 16 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amine (aromatic), and 1 ether (aromatic) .Applications De Recherche Scientifique

Metabolism and Biochemical Effects

- Metabolism in Rats: Ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) undergoes de-ethylation in rats, leading to various metabolites including 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (Skaare & Solheim, 1979).

- Chromatographic Analysis: The stability of ethoxyquin and its transformation products has been studied using chromatographic techniques (Taimr & Prusíková, 1991).

- Antioxidant Mechanism: Research on ethoxyquin's reaction with alkylperoxyls has helped understand its antioxidant mechanism, forming various compounds including dimers and quinoline derivatives (Taimr, 1994).

Industrial and Environmental Applications

- Oxidation Products in Polymers: Studies have examined ethoxyquin's oxidation products, which are significant in understanding its role in stabilizing polymers (Taimr et al., 1991).

- Growth Stimulators for Plants: Synthesized derivatives of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline have been shown to stimulate growth in woody plants, suggesting its potential as an agricultural growth enhancer (Vostrikova et al., 2020).

Photolytic and Reactive Properties

- Photoinduced Reactions: The kinetics of photoinduced addition reactions involving derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline have been studied, providing insights into their behavior under light exposure (Nekipelova et al., 2002).

- Reactions with Alkyl Radicals: The interaction of ethoxyquin and its derivatives with alkyl radicals has been examined, highlighting its potential in inhibiting radical-mediated degradation (Taimr et al., 1993).

Miscellaneous Applications

- Synthesis of Nitrogen Heterocyclics: Research on the stereochemistry of hydride transfer in acid-catalyzed disproportionation of dihydroquinoline derivatives has implications for the synthesis of nitrogen heterocyclic compounds (Gogte et al., 1970).

- EPR Study of Radical Intermediates: EPR spectroscopy has been utilized to study the radicals formed in the oxidation of dihydroquinoline derivatives, contributing to a deeper understanding of their antioxidant properties (Gunstone et al., 1991).

Propriétés

IUPAC Name |

6-methoxy-2,2,4-trimethyl-1H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-9-8-13(2,3)14-12-6-5-10(15-4)7-11(9)12/h5-8,14H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQICGCZZOQMMAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)OC)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2655996.png)

![2,4-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2655999.png)

![1-(4-Butoxyphenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea](/img/structure/B2656008.png)

![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclohexan-1-ol](/img/structure/B2656009.png)

![3-methyl-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2656014.png)

![4-(3-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2656017.png)